molecular formula C13H18FNO3S B4425297 N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B4425297
M. Wt: 287.35 g/mol
InChI Key: HAPNYEJOHVACLF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C13H18FNO3S. It is a derivative of benzenesulfonamide, featuring a cyclohexyl group, a fluorine atom, and a methoxy group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPNYEJOHVACLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide typically involves the following steps:

  • Benzene Sulfonation: The starting material, benzene, undergoes sulfonation to form benzenesulfonic acid.

  • Fluorination: The benzenesulfonic acid is then fluorinated to introduce the fluorine atom at the desired position on the benzene ring.

  • Methoxylation: The fluorinated benzenesulfonic acid is further reacted with methanol in the presence of an acid catalyst to introduce the methoxy group.

  • Cyclohexylation: Finally, the methoxy-fluoro-benzenesulfonic acid is reacted with cyclohexylamine to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Amines, reduced derivatives.

  • Substitution Products: Derivatives with different nucleophiles replacing the fluorine or methoxy group.

Scientific Research Applications

N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • N-cyclohexyl-4-fluoro-3-methoxybenzenesulfonamide

  • N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonic acid

  • N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide
Reactant of Route 2
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N-cyclohexyl-3-fluoro-4-methoxybenzenesulfonamide

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